Disodium hexahydroxoplatinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

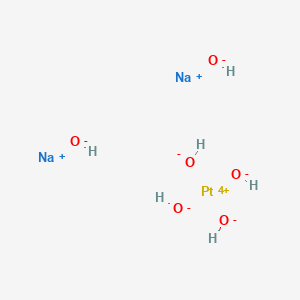

Disodium hexahydroxoplatinate is a chemical compound with the formula Na₂Pt(OH)₆. It is a platinum-based compound that is used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium hexahydroxoplatinate can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically involves dissolving platinum(IV) chloride in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:

PtCl4+6NaOH→Na2Pt(OH)6+4NaCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires careful control of temperature and pH to ensure high yield and purity of the product. The compound is typically produced in batch reactors where the reaction parameters can be closely monitored and adjusted as needed.

Analyse Chemischer Reaktionen

Reduction Reactions in Electroless Plating

Disodium hexahydroxoplatinate serves as a precursor in electroless platinum plating solutions due to its high solubility and reducibility. When combined with organic acids (e.g., aliphatic hydroxy acids) and weak reducing agents (formalin, glucose, or formic acid), it forms stable platinum complexes that deposit metallic Pt efficiently.

Key Reaction Pathway :

Na2Pt OH 6+Reducing Agent→Pt0+Byproducts CO2 H2O

| Parameter | Range/Value |

|---|---|

| Pt concentration | 0.001–0.05 mol/L |

| Reducing agent | Formalin, formic acid |

| Temperature | 25–90°C |

| Plating rate | 0.1–1.2 µm/hr |

This system minimizes hydrogen evolution compared to traditional hydrazine-based methods, improving safety and film quality.

Ligand Substitution and Complex Formation

The compound reacts with oxalic acid to form platinum oxalate complexes, critical in synthesizing Pt-based materials.

Na2Pt OH 6+H2C2O4→Na2[Pt C2O4 2]+6H2O

Conditions :

-

Oxalic acid concentration: 5–25 wt%

-

Autocatalyst (Pt oxalate): 1 × 10⁻³ mol/L

-

pH: 5.3–8.0

Stability and Byproduct Management

The compound decomposes at 150°C, releasing water and forming PtO₂ intermediates. Residual Na⁺ and OH⁻ ions necessitate post-reaction washing to avoid catalyst poisoning .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Catalysis in Chemical Reactions

Disodium hexahydroxoplatinate serves as a precursor for the synthesis of platinum-based catalysts. These catalysts are essential for various chemical reactions, particularly in hydrogenation and oxidation processes. The compound's ability to facilitate these reactions stems from the unique properties of platinum, such as its high catalytic activity and stability under harsh conditions.

Case Study: Hydrogenation Reactions

In a study investigating the use of platinum catalysts derived from this compound, researchers demonstrated significant enhancements in reaction rates for the hydrogenation of alkenes. The catalyst exhibited high selectivity and turnover frequency, making it a valuable component in industrial applications .

Electroplating and Electroforming

Electroplating Baths

this compound is utilized in electroplating baths to deposit platinum onto various substrates. This application is particularly relevant in the jewelry industry, where the aesthetic qualities of platinum are highly valued. The compound contributes to the formation of smooth, shiny deposits that enhance the appearance of plated items.

| Electroplating Parameters | Value |

|---|---|

| pH Level | 6-8 |

| Temperature | 25-30 °C |

| Platinum Concentration | 18 g/L |

| Additives | Saccharin, Polyethylene glycol |

The electroplating process using this compound has been shown to produce a velvety texture on platinum surfaces, which is distinct from traditional bright or matte finishes .

Materials Science

Composite Materials

Research has indicated that this compound can enhance the mechanical properties of composite materials when used as a filler or additive. For instance, studies have shown that incorporating this compound into sodium alginate films improves their stability and mechanical strength.

Case Study: Sodium Alginate Films

In an experiment assessing the impact of this compound on sodium alginate composites, results indicated a marked improvement in tensile strength and elasticity compared to control samples without the platinum compound. This enhancement is attributed to the interaction between the polymer matrix and platinum particles at the molecular level .

Environmental Applications

Sensing Applications

this compound has potential applications in environmental sensing technologies due to its ability to catalyze reactions involving pollutants. Research is ongoing to explore its effectiveness in detecting heavy metals and organic pollutants in water sources.

| Sensing Parameters | Value |

|---|---|

| Detection Limit | 0.1 ppm |

| Response Time | < 5 minutes |

| Operating Temperature | Room temperature |

Preliminary results indicate that sensors incorporating this compound exhibit rapid response times and high sensitivity to target analytes .

Wirkmechanismus

The mechanism of action of disodium hexahydroxoplatinate involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of cancer treatment, where platinum-based drugs are used to inhibit the growth of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Disodium hexahydroxoplatinate can be compared with other platinum-based compounds such as:

Sodium hexachloroplatinate: Similar in terms of platinum content but differs in its ligands and reactivity.

Tetraammineplatinum(II) chloride: Contains amine ligands instead of hydroxide, leading to different chemical properties and applications.

Diamminedinitritoplatinum(II): Another platinum-based compound with distinct ligands and uses.

This compound is unique in its stability and reactivity, making it a versatile reagent in various chemical and industrial processes.

Eigenschaften

CAS-Nummer |

12325-31-4 |

|---|---|

Molekularformel |

H6NaO6Pt- |

Molekulargewicht |

320.12 g/mol |

IUPAC-Name |

sodium;platinum(4+);hexahydroxide |

InChI |

InChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |

InChI-Schlüssel |

VYZACKRNWQFYLJ-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Pt+4] |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.